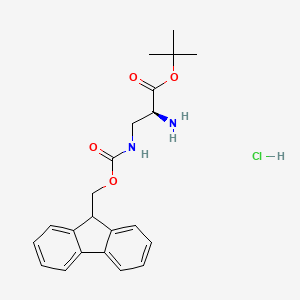
H-L-Dap(fmoc)-otbuhcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-L-Dap(fmoc)-otbuhcl, also known as Butanoic acid, 2-amino-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2S)-, is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of the amino acid 2,4-diaminobutyric acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl ester group. This compound is often utilized in the synthesis of peptides due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Dap(fmoc)-otbuhcl involves several steps:
Protection of the Amino Group: The amino group of 2,4-diaminobutyric acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the protected amino acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the esterified product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection and esterification: Using industrial reactors and automated systems to ensure precise control over reaction conditions.
Purification: Employing techniques such as crystallization, filtration, and chromatography to obtain high-purity product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-L-Dap(fmoc)-otbuhcl undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents such as piperidine, while the tert-butyl ester group can be cleaved under acidic conditions using trifluoroacetic acid (TFA).
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, forming peptide bonds with other amino acids or peptide fragments.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Ester Cleavage: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically employed.
Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc and tert-butyl groups yields the free amino acid.
Peptide Chains: Formation of peptide bonds results in longer peptide chains, which can be further modified or used in various applications.
Scientific Research Applications
H-L-Dap(fmoc)-otbuhcl is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: In the design and synthesis of therapeutic peptides for the treatment of various diseases.
Industry: In the production of peptide-based materials and bioconjugates for various industrial applications.
Mechanism of Action
The mechanism of action of H-L-Dap(fmoc)-otbuhcl primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and tert-butyl groups protect the amino and carboxyl groups, respectively, during the synthesis process. These protecting groups can be selectively removed under mild conditions, allowing for the formation of peptide bonds without unwanted side reactions. The compound does not have a specific molecular target or pathway, as its primary function is to facilitate the synthesis of peptides.
Comparison with Similar Compounds
H-L-Dap(fmoc)-otbuhcl can be compared with other similar compounds such as:
Boc-L-Dap(Alloc)-OH: This compound uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc and an allyloxycarbonyl (Alloc) group instead of tert-butyl ester. It offers different protection and deprotection conditions, making it suitable for specific synthetic strategies.
Fmoc-L-Dap(otbu)-OH: Similar to this compound but without the hydrochloride salt form. It is used in similar applications but may have different solubility and handling properties.
The uniqueness of this compound lies in its combination of Fmoc and tert-butyl protecting groups, which provide stability and ease of removal under mild conditions, making it highly suitable for peptide synthesis.
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H/t19-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXUHWUVCJVBIF-FYZYNONXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4,6,8-Tetramethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B8079455.png)
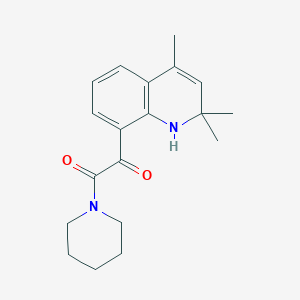
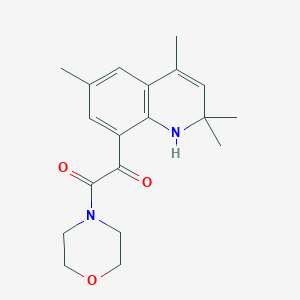
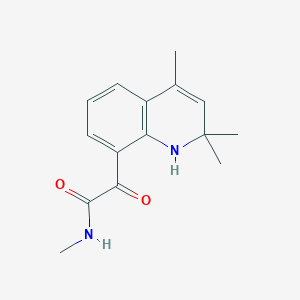
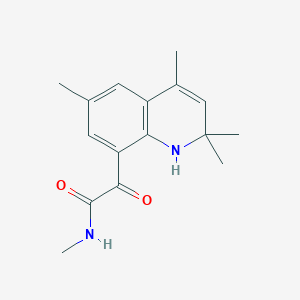
![(1Z)-1-(Ethoxymethylene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B8079489.png)
![(1Z)-1-(Ethoxymethylene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B8079492.png)
![methyl (2E)-{2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B8079505.png)
![Ethyl {2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B8079512.png)
![7-Fluoro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline hydrochloride](/img/structure/B8079520.png)
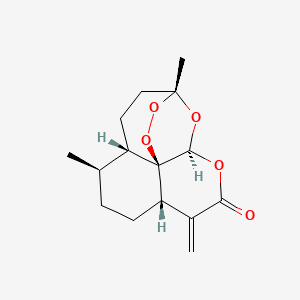
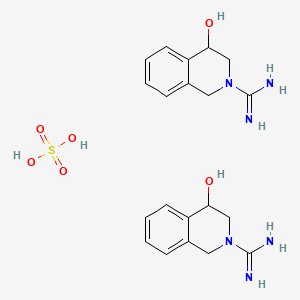
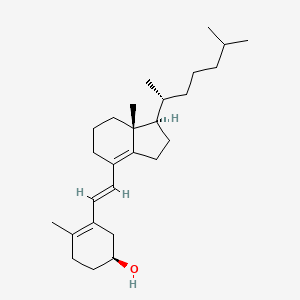
![zinc;manganese(2+);1-sulfanyl-N-[2-[[sulfanyl(sulfido)methylidene]amino]ethyl]methanimidothioate](/img/structure/B8079549.png)
